molecular formula C3H7Br B032805 2-Bromopropane-1,1,1,3,3,3-d6 CAS No. 52809-76-4

2-Bromopropane-1,1,1,3,3,3-d6

Cat. No.: B032805
CAS No.: 52809-76-4
M. Wt: 129.03 g/mol
InChI Key: NAMYKGVDVNBCFQ-WFGJKAKNSA-N
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Description

2-Bromopropane-1,1,1,3,3,3-d6, also known as this compound, is a useful research compound. Its molecular formula is C3H7Br and its molecular weight is 129.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Toxicological Studies

Reproductive and Hematopoietic Toxicity : Bromopropanes, like 2-bromopropane, have been studied for their toxic effects on reproductive and hematopoietic systems in humans and animals. These studies emphasize the importance of understanding the toxicological profiles of brominated compounds, which can inform safety measures in their industrial and laboratory use (Takeuchi, Ichihara, & Kamijima, 1997).

Environmental Pollution

Brominated Flame Retardants : Research on brominated compounds, including their occurrence in the environment and their toxicological impact, can highlight the environmental persistence and potential ecological risks of using such compounds. This research can guide safer application and disposal practices for brominated compounds used in scientific research (Zuiderveen, Slootweg, & de Boer, 2020).

Chemical Synthesis and Analysis

Synthesis of Complex Molecules : The methodologies for synthesizing brominated compounds, such as biphenyl derivatives, are crucial in pharmaceutical manufacturing and the development of materials science. These synthesis routes can provide a foundation for developing novel compounds with specific properties for use in various scientific applications (Qiu et al., 2009).

Mechanism of Action

The hydroxide ion acts as a base in elimination reactions, removing a hydrogen ion from the carbon atom next to the one holding the bromine . This results in the rearrangement of the electrons, expelling the bromine as a bromide ion and producing propene .

Safety and Hazards

“2-Bromopropane-1,1,1,3,3,3-d6” is a highly flammable liquid and vapor . It may cause respiratory irritation, drowsiness, or dizziness . It may damage fertility and cause damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

2-Bromopropane-1,1,1,3,3,3-d6 plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. This compound interacts with various enzymes, including dehydrogenases and halogenases, which facilitate the incorporation of the bromine atom into organic molecules. The deuterium atoms in this compound provide a unique advantage in tracing biochemical reactions through mass spectrometry, as they create a distinct mass shift that can be easily detected .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, this compound can modulate the expression of genes involved in detoxification and stress response pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through covalent binding and enzyme inhibition. This compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inactivation or altered function. For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. Additionally, the presence of deuterium atoms can influence the rate of enzymatic reactions due to the kinetic isotope effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or strong acids. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild changes in metabolic pathways and enzyme activity without causing significant toxicity. At high doses, this compound can lead to adverse effects such as liver and kidney damage, neurotoxicity, and reproductive toxicity. These toxic effects are dose-dependent and can be observed at threshold levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes and glutathione S-transferases. These enzymes facilitate the biotransformation of this compound into reactive intermediates that can form covalent adducts with cellular macromolecules. The presence of deuterium atoms can affect the metabolic flux and the levels of metabolites, providing insights into the dynamics of metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound can be influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The activity and function of this compound can be modulated by its localization within the cell .

Properties

IUPAC Name

2-bromo-1,1,1,3,3,3-hexadeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMYKGVDVNBCFQ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441641
Record name 2-Bromopropane-1,1,1,3,3,3-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52809-76-4
Record name 2-Bromopropane-1,1,1,3,3,3-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52809-76-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of propane (6.0 ml/minute) and bromine (Br2 0.30 ml/hour) was passed into a reactor (glass tube ID 0.38″, heating zone length 4″), which was heated to 270° C. The effluent was analyzed by GC/MS. 100% bromine conversion with 88.9% 2-bromopropane selectivity and 11.1% 1-bromopropane selectivity were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
100%
Yield
88.9%
Yield
11.1%
Customer
Q & A

Q1: What is the significance of studying the vibrational spectra of deuterated compounds like 2-Bromopropane-1,1,1,3,3,3-d6?

A1: Vibrational spectroscopy, encompassing techniques like infrared (IR) and Raman spectroscopy, provides crucial information about the structure and bonding within molecules. When hydrogen atoms in a molecule are replaced with deuterium (heavy hydrogen), it leads to shifts in the vibrational frequencies. These shifts, meticulously analyzed in this study [], offer valuable insights into:

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